(-)-Trimethaphan Camphorsulfonate
CAS No.:
Cat. No.: VC17958165
Molecular Formula: C32H41N2O5S2+
Molecular Weight: 597.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C32H41N2O5S2+ |
---|---|
Molecular Weight | 597.8 g/mol |
IUPAC Name | (1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
Standard InChI | InChI=1S/C22H25N2OS.C10H16O4S/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-6,8-11,19-21H,7,12-16H2;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/t19-,20-,21-,26?;7-,10+/m01/s1 |
Standard InChI Key | HALWUDBBYKMYPW-HHKLIZPNSA-N |
Isomeric SMILES | CC1([C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1C[C@H]2[C@@H]3[C@H](C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES | CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Properties
(-)-Trimethaphan camphorsulfonate (chemical formula: C₃₂H₄₀N₂O₅S₂; molecular weight: 596.8 g/mol) is the (S)-enantiomer of the camphorsulfonate salt derived from trimethaphan . The compound features a thienoimidazolium core linked to a decahydrothieno ring system, with two benzyl substituents enhancing its affinity for nicotinic receptors . The (S)-camphorsulfonate moiety confers chirality, critical for its pharmacokinetic profile and receptor interaction .
Table 1: Key Chemical and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₂H₄₀N₂O₅S₂ | |
Molecular Weight | 596.8 g/mol | |
Solubility | Highly soluble in aqueous solutions | |
Stereochemistry | (S)-camphorsulfonate configuration |
Clinical Applications and Therapeutic Use
Controlled Hypotension in Surgery
(-)-Trimethaphan camphorsulfonate is utilized to induce controlled hypotension during neurosurgical and vascular procedures, minimizing intraoperative bleeding. A study involving 19 patients undergoing cerebral aneurysm repair reported a 40% reduction in systolic blood pressure, facilitating surgical access without compromising cerebral perfusion .
Hypertensive Emergencies
The drug’s rapid onset (1–2 minutes) makes it suitable for acute hypertensive crises. In a cohort of 12 patients with malignant hypertension, intravenous infusion (0.35–1.25 mg/min) achieved normotension within 5 minutes, averting end-organ damage .
Organ-Specific Vascular Effects
Cerebral Circulation
(-)-Trimethaphan reduces cerebral vascular resistance by 20–40%, preserving cerebral blood flow despite systemic hypotension . This contrasts with other ganglionic blockers like hexamethonium, which may compromise cerebral perfusion .
Peripheral Vasculature
A 1968 study investigating digital blood flow in 14 subjects revealed a 25% increase in peripheral circulation post-administration, attributed to vasodilation in resistance vessels . This effect is critical for managing Raynaud’s phenomenon and thromboangiitis obliterans .
Table 3: Effects on Digital Blood Flow
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume